molecular formula C11H16FNO2S B14950811 1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide

1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide

Cat. No.: B14950811
M. Wt: 245.32 g/mol
InChI Key: AUNYMCAEWFZVHT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(2-methylpropyl)methanesulfonamide is a chemical compound characterized by the presence of a fluorophenyl group, a methylpropyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide typically involves the reaction of 4-fluoroaniline with 2-methylpropylamine in the presence of methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluoroaniline+2-Methylpropylamine+Methanesulfonyl chlorideThis compound\text{4-Fluoroaniline} + \text{2-Methylpropylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Fluoroaniline+2-Methylpropylamine+Methanesulfonyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N-(2-methylpropyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various fluorinated derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(2-methylpropyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)-2-methylpropylamine: Shares a similar structure but lacks the methanesulfonamide group.

    4-Fluorophenylmethanesulfonamide: Similar but does not have the 2-methylpropyl group.

Uniqueness: 1-(4-Fluorophenyl)-N-(2-methylpropyl)methanesulfonamide is unique due to the combination of its fluorophenyl, methylpropyl, and methanesulfonamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H16FNO2S

Molecular Weight

245.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide

InChI

InChI=1S/C11H16FNO2S/c1-9(2)7-13-16(14,15)8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3

InChI Key

AUNYMCAEWFZVHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

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